6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol
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Overview
Description
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is a heterocyclic compound with the molecular formula C6H3BrClF2NO This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The process typically involves multiple purification steps, including crystallization and chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(trifluoromethyl)-2-pyridinol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-2,3-difluorophenol: Contains bromine and fluorine atoms but lacks the pyridine ring.
Uniqueness
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H3BrClF2NO |
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Molecular Weight |
258.45 g/mol |
IUPAC Name |
6-bromo-5-chloro-3-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-3(8)1-2(5(9)10)6(12)11-4/h1,5H,(H,11,12) |
InChI Key |
BPVRMWDTUHQCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Br)C(F)F |
Origin of Product |
United States |
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